molecular formula C14H20N2O3 B7933198 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B7933198
M. Wt: 264.32 g/mol
InChI Key: YKVITMNXKJREJO-UHFFFAOYSA-N
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Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[1,4]dioxin moiety, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the alkylation of 2,3-dihydroxybenzoic acid to form the benzo[1,4]dioxin core, followed by amination and subsequent acylation to introduce the isopropyl-acetamide group . The reaction conditions often include the use of bases such as lithium hydride and catalysts to facilitate the reactions .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to increase yield and purity while minimizing side reactions. This involves careful selection of solvents, reaction temperatures, and purification techniques. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Halogenated reagents and bases like sodium hydride are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The benzo[1,4]dioxin moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-methyl-acetamide
  • 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide
  • 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)isoxazole-3-carbaldehyde

Uniqueness

Compared to similar compounds, 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-N-isopropyl-acetamide is unique due to its specific substitution pattern and the presence of the isopropyl-acetamide group.

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)16(13(17)8-15)9-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVITMNXKJREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C2C(=CC=C1)OCCO2)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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